
2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL
通常有库存
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL” is a complex organic compound. It is also known as “peanut oxazole” and has a musty odor. It is recommended to smell it in a 10.00% solution or less .
Synthesis Analysis
The synthesis of this compound is not straightforward and may involve several steps. For example, the synthesis of 2-methyl-1,3-oxazole-5(4H)-one involves a mixture of amino acid (glycine) and acetic anhydride, which is refluxed for 3 hours . The excess of acetic anhydride is then evaporated and the residue is purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex and requires advanced techniques for its analysis. Unfortunately, there is limited information available on the molecular structure analysis of this specific compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. For instance, the production of 2-methyl-4(5)-nitroimidazole involves the nitration of 2-methylimidazole . This compound is an important intermediate product in the synthesis of highly effective medical products .Physical And Chemical Properties Analysis
This compound has a musty odor and is recommended to be smelled in a 10.00% solution or less . Its other physical and chemical properties are not well documented.属性
CAS 编号 |
147438-69-5 |
|---|---|
产品名称 |
2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL |
分子式 |
C8H11NO2 |
分子量 |
153.18 |
同义词 |
2-METHYL-3-(2-METHYL(1,3-OXAZOLYL))-PROPENOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看



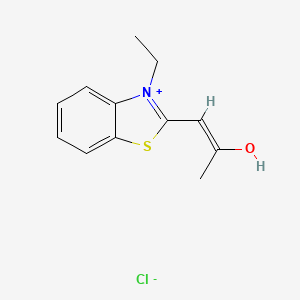
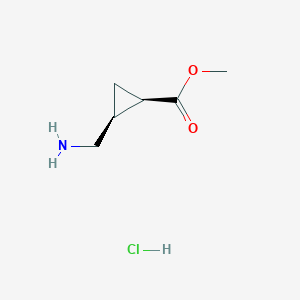
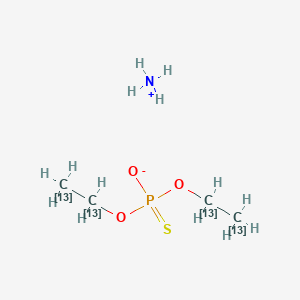
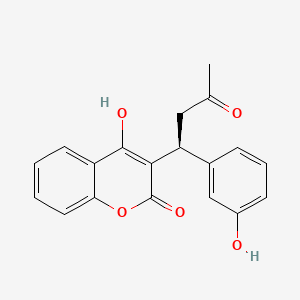
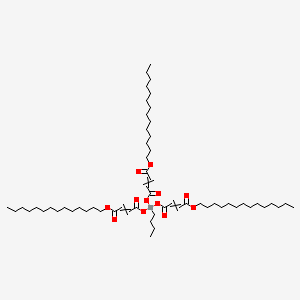
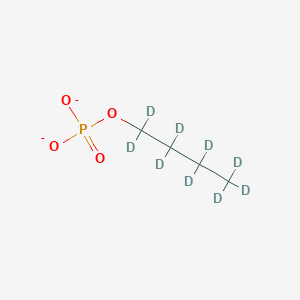
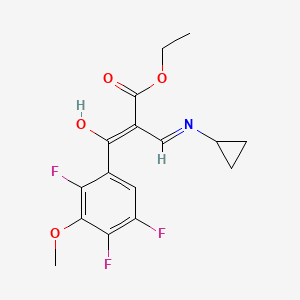
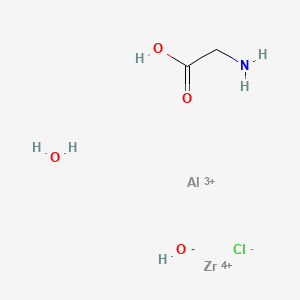
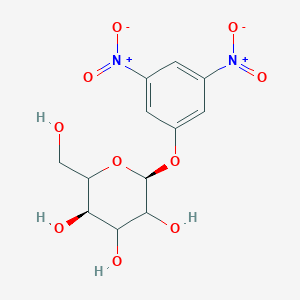
![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)